Ro 25-6981 - 169274-78-6

Ro 25-6981

Catalog Number: EVT-253789
CAS Number: 169274-78-6
Molecular Formula: C22H29NO2
Molecular Weight: 339.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ro 25-6981 is a synthetic compound classified as an N-methyl-D-aspartate (NMDA) receptor antagonist. It demonstrates high selectivity for NMDA receptors containing the NR2B subunit. [, ] This selectivity makes Ro 25-6981 a valuable tool in scientific research, particularly in neuroscience, for investigating the specific roles of NR2B-containing NMDA receptors in various physiological and pathological processes. [, , , , ]

Ifenprodil

Compound Description: Ifenprodil is a non-competitive NMDA receptor antagonist that exhibits preferential affinity for NR2B-containing receptors. Like Ro 25-6981, ifenprodil blocks NMDA receptor subtypes in an activity-dependent manner . It has demonstrated neuroprotective effects against glutamate toxicity and combined oxygen and glucose deprivation in cultured cortical neurons .

MK-801 (Dizocilpine)

Compound Description: MK-801 (dizocilpine) is a non-competitive NMDA receptor antagonist that binds to the receptor's ion channel, blocking ion flow and inhibiting receptor activity . It has been widely used in research to investigate the role of NMDA receptors in various neurological and psychiatric disorders .

Relevance: MK-801 is a non-selective NMDA receptor antagonist, unlike Ro 25-6981, which selectively targets NR2B-containing receptors . This difference in selectivity leads to distinct pharmacological profiles. MK-801 exhibits a broader range of effects and a higher risk of side effects compared to Ro 25-6981 . Nevertheless, both compounds have been investigated for their potential in treating conditions like epilepsy, pain, and neurodegenerative diseases .

CP-101,606

Compound Description: CP-101,606 is a potent and selective antagonist of NR2B-containing NMDA receptors . It has demonstrated efficacy in preclinical models of various neurological and psychiatric disorders, including epilepsy, Parkinson's disease, and depression .

Relevance: CP-101,606 and Ro 25-6981 share a similar mechanism of action by selectively antagonizing NR2B-containing NMDA receptors . Both compounds have been investigated for their therapeutic potential in treating similar conditions . Further research is needed to directly compare their efficacy and safety profiles.

AZD6765

Compound Description: AZD6765 is a low-trapping, non-selective NMDA receptor channel blocker . It has been investigated as a potential rapid-acting antidepressant in clinical trials .

Relevance: While both AZD6765 and Ro 25-6981 target NMDA receptors, they differ in their selectivity profiles. AZD6765 acts as a non-selective channel blocker, while Ro 25-6981 specifically antagonizes NR2B-containing receptors . This distinction may result in different therapeutic effects and side effect profiles.

NVP-AAM077

Compound Description: NVP-AAM077 is a competitive antagonist with selectivity for NR2A-containing NMDA receptors . It has been used in research to investigate the role of NR2A-containing receptors in various neurological processes, including synaptic plasticity and excitotoxicity .

Relevance: NVP-AAM077 exhibits opposing selectivity compared to Ro 25-6981, targeting NR2A-containing NMDA receptors . This difference in selectivity makes it a valuable tool for dissecting the specific roles of NR2A and NR2B subunits in various physiological and pathological conditions.

Overview

Ro 25-6981 is a highly selective antagonist of the N-methyl-D-aspartate receptor, specifically targeting the NR2B subunit. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in neurodegenerative diseases and psychiatric disorders. The compound is known for its ability to modulate synaptic transmission and neuroplasticity, making it a subject of interest in studies related to cognition and memory.

Source

Ro 25-6981 was first synthesized by scientists at Roche in the late 1990s as part of a broader investigation into NMDA receptor antagonists. It has since been utilized in various preclinical and clinical studies to explore its effects on the central nervous system.

Classification

Ro 25-6981 belongs to the class of compounds known as NMDA receptor antagonists. More specifically, it is categorized as a selective antagonist for the NR2B subunit of the NMDA receptor, distinguishing it from other NMDA antagonists that may target different receptor subunits or exhibit broader activity profiles.

Synthesis Analysis

The synthesis of Ro 25-6981 involves several key steps that focus on constructing its complex molecular structure. The process typically includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds and amines.
  2. Reagents: Various reagents are used to facilitate reactions such as alkylation, acylation, and cyclization.
  3. Purification: After synthesis, the compound is purified using techniques like column chromatography to isolate Ro 25-6981 from by-products.

Technical details include the use of specific solvents (e.g., dimethyl sulfoxide) and conditions (e.g., temperature and reaction time) that optimize yield and purity. For example, high-performance liquid chromatography is often employed to assess purity levels during synthesis .

Molecular Structure Analysis

Ro 25-6981 has a distinct molecular structure characterized by its complex arrangement of atoms:

  • Chemical Formula: C₁₈H₁₈ClN₃O
  • Molecular Weight: Approximately 319.81 g/mol
  • Structure: The compound features an aromatic ring system, a piperidine moiety, and a chloro substituent.

The three-dimensional conformation of Ro 25-6981 allows for specific interactions with the NMDA receptor, particularly at the NR2B subunit, which is crucial for its antagonistic activity .

Chemical Reactions Analysis

Ro 25-6981 undergoes various chemical reactions that are essential for its pharmacological activity:

  1. Binding Affinity: The compound exhibits binding interactions with NMDA receptors that are influenced by factors such as concentration and receptor conformation.
  2. Activity-Dependent Blocking: Ro 25-6981 acts as an activity-dependent blocker, meaning it preferentially binds to receptors that are activated, which enhances its selectivity for certain receptor states .
  3. Neuroprotective Effects: In vitro studies have shown that Ro 25-6981 can protect neurons from excitotoxicity induced by glutamate exposure, indicating its potential therapeutic role in neuroprotection .
Mechanism of Action

The mechanism through which Ro 25-6981 exerts its effects involves several processes:

  1. Selective Inhibition: By selectively blocking NR2B-containing NMDA receptors, Ro 25-6981 modulates calcium influx into neurons, thereby reducing excitotoxic damage.
  2. Neurotransmitter Modulation: The compound influences neurotransmitter release and synaptic plasticity, which are critical for learning and memory processes.
  3. Behavioral Outcomes: Animal studies have demonstrated that administration of Ro 25-6981 can improve cognitive functions and alleviate symptoms associated with depression and anxiety disorders .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Ro 25-6981 is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites within its structure.

Relevant data indicate that the compound maintains its pharmacological efficacy across a range of physiological conditions .

Applications

Ro 25-6981 has several scientific uses, particularly in research related to:

  1. Neuropharmacology: Investigating the role of NMDA receptors in cognitive functions and neurodegenerative diseases.
  2. Psychiatric Disorders: Exploring potential treatments for depression and anxiety through modulation of glutamatergic signaling pathways.
  3. Neuroprotection Studies: Evaluating its effectiveness in protecting neurons from damage due to excitotoxicity or ischemia .
Pharmacological Characterization of Ro 25-6981

Selective Antagonism of GluN2B-Containing NMDA Receptors

Ro 25-6981 (chemical name: (αR,βS)-α-(4-Hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol maleate) is a potent and highly selective negative allosteric modulator of NMDA receptors containing the GluN2B (NR2B) subunit. Its selectivity arises from specific interactions with structural determinants within the amino-terminal domain (ATD) of the GluN2B subunit. Ligand binding assays demonstrate that Ro 25-6981 inhibits ¹²⁵I-MK801 binding to recombinant receptors composed of NR1a/NR2B (ε2) subunits with an IC₅₀ of 18 nM, while showing no significant inhibition at NR1a/NR2A (ε1) receptors even at micromolar concentrations [1] [4]. Chimeric receptor studies confirmed that residues 1–464 of the GluN2B subunit are necessary and sufficient for high-affinity Ro 25-6981 binding [1]. This subunit-specific antagonism is conserved across species, as evidenced by its activity at murine ε2-containing receptors [4].

Table 1: Subunit Selectivity Profile of Ro 25-6981

Receptor SubtypeIC₅₀ ValueInhibition Max (%)
NR1a/NR2B (GluN1C/GluN2B)9–18 nM>70%
NR1a/NR2A (GluN1C/GluN2A)>50 μMNo significant effect
Rat forebrain membranes13 nM (high-affinity sites)70%

Activity-Dependent Inhibition Mechanisms

Ro 25-6981 exhibits a unique activity-dependent mechanism of NMDA receptor blockade. Electrophysiological studies in Xenopus oocytes and cortical neurons reveal that its inhibitory effects are enhanced under conditions of high receptor activation frequency or prolonged glutamate exposure [2] [5]. This property stems from its preferential binding to the open-channel conformation of GluN2B-containing NMDA receptors. The compound demonstrates slow association and dissociation kinetics, with recovery from blockade taking several minutes after washout [2] [7]. This use-dependence contributes to its neuroprotective efficacy, as evidenced by its ability to protect cultured cortical neurons against glutamate toxicity (IC₅₀ = 0.4 μM) and combined oxygen-glucose deprivation (IC₅₀ = 0.04 μM) [2] [5]. Notably, Ro 25-6981 shows minimal activity at voltage-gated Na⁺ (IC₅₀ > 100 μM) and Ca²⁺ channels (IC₅₀ > 30 μM), confirming its selectivity for NMDA receptors in pathological hyperactivation states [7].

Comparative Efficacy Against NR2A vs. NR2B Subunit Selectivity

The selectivity of Ro 25-6981 for GluN2B over GluN2A subunits exceeds 5,000-fold, representing a significant improvement over earlier NR2B antagonists like ifenprodil. In recombinant receptor studies:

  • Ro 25-6981 blocked NR1C/NR2B receptors with an IC₅₀ of 9 nM, versus 52 µM for NR1C/NR2A receptors [2] [5].
  • Radioligand binding assays showed biphasic inhibition of ³H-MK-801 binding to rat forebrain membranes, with high-affinity (IC₅₀ = 3 nM) and low-affinity sites (IC₅₀ = 149 µM), correlating with NR2B- and NR2A-containing populations [2] [7].The molecular basis for this selectivity involves key residues within the GluN2B ATD. Mutagenesis studies identified GluN2B-E200 and GluN2B-E201 as critical for Ro 25-6981 binding, as mutations at these sites significantly reduced antagonist sensitivity [1] [4]. By contrast, ifenprodil’s potency at GluN2B receptors was approximately 10-fold lower than Ro 25-6981 in both binding and functional assays [2] [7].

Table 2: Comparative Efficacy of Ro 25-6981 vs. Reference Compounds

AntagonistIC₅₀ (GluN1C/GluN2B)IC₅₀ (GluN1C/GluN2A)Selectivity Ratio (NR2A/NR2B)
Ro 25-69819 nM52 µM>5,778-fold
Ifenprodil~100 nM>100 µM>1,000-fold
Haloperidol~300 nMInactiveUndefined

Allosteric Modulation and Binding Affinity Profiles

Ro 25-6981 acts as a negative allosteric modulator by binding to a regulatory site distinct from the glutamate, glycine, or ion channel domains. Its binding modulates receptor gating through conformational changes in the GluN2B ATD [1] [4]. Key pharmacological characteristics include:

  • Polyamine Independence: Unlike ifenprodil, Ro 25-6981’s efficacy is not altered by increasing spermidine concentrations, indicating it does not compete with polyamine modulatory sites [1] [4].
  • Proton Sensitivity: Its activity is partially linked to the receptor’s pH sensitivity, with enhanced inhibition under acidic conditions [4] [7].
  • Mutation Resistance: The Q36R mutation in GluN2A (homologous to GluN2B-Q110) conferred partial ifenprodil sensitivity but not Ro 25-6981 sensitivity in ligand binding assays, suggesting divergent structural requirements for binding [1] [4].Functional studies show that Ro 25-6981 binding reduces channel open probability without altering single-channel conductance. Its high affinity (Kᵢ ≈ 15 nM) and slow off-rate contribute to sustained inhibition even after removal of the compound [2] [7].

Table 3: Key Allosteric Modulators of GluN2B-NMDA Receptors

CompoundBinding SitePolyamine SensitivityCritical GluN2B Residues
Ro 25-6981ATD (N-terminal lobe)InsensitiveE200, E201, R337
IfenprodilATD (inter-lobe cleft)SensitiveE236, K234, W117
SpermineInter-subunit interfaceEndogenous activatorE201, D104

Properties

CAS Number

169274-78-6

Product Name

Ro 25-6981

IUPAC Name

4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

InChI

InChI=1S/C22H29NO2/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18/h2-10,17,19,22,24-25H,11-16H2,1H3/t17-,22+/m0/s1

InChI Key

WVZSEUPGUDIELE-HTAPYJJXSA-N

SMILES

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

alpha-(4-hydroxyphenyl)-beta-methyl--4-(phenylmethyl)-1-piperidine propanol
Ro 25-6981
Ro-25-6981
Ro25,6981

Canonical SMILES

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O

Isomeric SMILES

C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.